N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine

Catalog No.
S904477
CAS No.
1202704-91-3
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynylo...

CAS Number

1202704-91-3

Product Name

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-ynoxycarbonylamino)hexanoic acid

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1

InChI Key

VHCJWKDEXGPNCX-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC#C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC#C)C(=O)O

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is a synthetic derivative of the amino acid L-lysine. This compound features two distinct protective groups: a 1,1-dimethylethoxy group at the N2 position and a 2-propynyloxy group at the N6 position. These modifications enhance its stability and reactivity, making it suitable for various chemical applications, particularly in peptide synthesis.

The compound is primarily involved in click chemistry, a class of reactions that are characterized by their efficiency and specificity. The azide group present in related derivatives allows for the formation of triazoles through cycloaddition reactions with alkynes, facilitating the construction of complex molecular architectures. Additionally, the protective groups can be removed under specific conditions to yield functionalized L-lysine derivatives, enabling further chemical transformations.

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine has been studied for its potential biological activities, particularly in relation to its role as a building block in peptide synthesis. Its derivatives may exhibit enhanced bioavailability and stability compared to unmodified L-lysine. Research indicates that compounds with similar structures can influence metabolic pathways and may have implications in therapeutic applications related to anabolic hormone secretion and muscle metabolism .

The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine typically involves:

  • Protection of L-lysine: The amino groups are protected using appropriate reagents to ensure selective reactions.
  • Introduction of carbonyl groups: The 1,1-dimethylethoxy and 2-propynyloxy groups are introduced via acylation reactions.
  • Purification: The final product is purified using techniques such as chromatography to obtain high purity levels.

These steps can vary based on the specific reagents and conditions employed.

This compound is primarily utilized in:

  • Peptide synthesis: Serving as a versatile building block for creating complex peptides with desired functionalities.
  • Drug development: Potential applications in pharmaceuticals due to its unique structural features that may enhance drug efficacy.
  • Bioconjugation: Used in the development of bioconjugates for targeted drug delivery systems.

Interaction studies involving N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine often focus on its reactivity with other biomolecules. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Metabolic pathway analysis: Understanding how this compound influences metabolic processes within biological systems.

Such studies help elucidate its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
N2-Boc-LysButyloxycarbonyl group at N2Commonly used in peptide synthesis but less reactive than propynyloxy derivatives
N6-Cbz-LysBenzyloxycarbonyl group at N6Offers different reactivity profiles and stability compared to propynyloxy
N2-Fmoc-LysFluorenylmethoxycarbonyl group at N2Provides excellent stability during synthesis but requires specific conditions for deprotection

The uniqueness of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine lies in its dual protective groups that enhance both stability and reactivity, making it particularly valuable for click chemistry applications and complex peptide synthesis.

XLogP3

1.5

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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